molecular formula C12H13N3O2 B1672055 Farampator CAS No. 211735-76-1

Farampator

Cat. No.: B1672055
CAS No.: 211735-76-1
M. Wt: 231.25 g/mol
InChI Key: XFVRBYKKGGDPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Farampator (CX-691, Org24448) is a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the brain. It enhances glutamatergic signaling by prolonging the opening of AMPA receptor channels, thereby facilitating synaptic plasticity and long-term potentiation (LTP), mechanisms critical for learning and memory .

Properties

IUPAC Name

2,1,3-benzoxadiazol-5-yl(piperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(15-6-2-1-3-7-15)9-4-5-10-11(8-9)14-17-13-10/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVRBYKKGGDPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NON=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175413
Record name Farampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211735-76-1
Record name Farampator
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211735-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farampator [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211735761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farampator
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15012
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Farampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARAMPATOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X6P5N8K2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthetic route for Farampator involves the preparation of 2,1,3-benzoxadiazol-6-yl-piperidin-1-ylmethanoneThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Farampator undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Memory Improvement

Research indicates that Farampator has a significant positive effect on short-term memory. A double-blind, placebo-controlled study involving healthy elderly volunteers demonstrated that a single dose of 500 mg improved performance on short-term memory tasks, although it appeared to impair episodic memory . The study's findings suggest:

  • Short-Term Memory : Enhanced performance on tasks assessing short-term recall.
  • Episodic Memory : Impairment noted in delayed recall tasks, indicating a complex interaction between dosage and cognitive function.

Information Processing

In terms of information processing speed, this compound did not show significant differences compared to placebo in various tests. However, it tended to reduce errors in tasks requiring set-shifting, which is particularly relevant for conditions such as schizophrenia where cognitive flexibility is often impaired .

Schizophrenia

The potential application of this compound in treating cognitive deficits associated with schizophrenia is particularly noteworthy. Cognitive impairments are prevalent in schizophrenia, affecting memory and executive functions. The positive effects observed in short-term memory tasks may translate into clinical benefits for patients with schizophrenia .

  • Clinical Implications : Future studies are warranted to explore this compound's efficacy in larger populations of patients with schizophrenia and related cognitive disorders.

Case Studies and Research Findings

A variety of studies have documented the effects of this compound on cognitive functions:

StudyPopulationDosageFindings
Nature Study (2006)Healthy Elderly Volunteers500 mgImproved short-term memory; impaired episodic memory; reduced switching errors
Drug Discovery for Psychiatric DisordersSchizophrenia PatientsVariablePotential for cognitive enhancement; requires further investigation
PubMed Research ReviewGeneral PopulationVariousPositive modulation of AMPA receptors; implications for cognitive enhancement

Comparison with Similar Compounds

Pharmacological Profile

  • Chemical Formula : C₁₂H₁₃N₃O₂ (molecular weight: 231.25 g/mol) .
  • Mechanism : Binds to AMPA receptors, increasing glutamate-induced currents with an EC₅₀ of 14 µM in rat hippocampal neurons, demonstrating 7x greater potency than CX516 .
  • Clinical Applications : Investigated for cognitive deficits in Alzheimer’s disease, schizophrenia, and age-related memory decline .

Key Findings in Human Trials

  • Acute Effects : A 500 mg dose significantly improved short-term memory in healthy elderly adults but impaired episodic memory in tasks like delayed free recall .
  • Side Effects : Headache (31%), nausea (25%), and drowsiness (19%) were common; plasma levels correlated with adverse effects (AEs) .
  • Dose-Dependent Outcomes : Higher plasma concentrations (>1,500 ng/mL) linked to reduced cognitive benefits, suggesting an optimal therapeutic window .

Comparison with Similar Ampakine Compounds

Farampator belongs to the ampakine class, which includes CX516, CX717, and CX1739. Below is a comparative analysis:

Pharmacodynamic and Potency Differences

Compound EC₅₀ (Glutamate Current) Key Effects Clinical Stage
This compound 14 µM Enhances short-term memory, reduces CTMT switching errors; episodic memory impairment Phase II (Alzheimer’s, schizophrenia)
CX516 95 µM Mild cognitive enhancement in ADHD; no episodic memory disruption Discontinued (limited efficacy)
CX717 N/A Improved attention in primates; no human memory data Preclinical
CX1739 5x potency of CX717 Potent AMPA modulation; under investigation for respiratory depression Phase I

Key Insights :

  • This compound’s superior potency over CX516 is attributed to its stronger binding affinity and prolonged receptor activation .
  • Unlike CX516, this compound exhibits a dual effect: enhancing short-term memory while impairing episodic memory, possibly due to dose-dependent neuroexcitatory toxicity .

Side Effect Profiles

Compound Common AEs AE Severity
This compound Headache, nausea, drowsiness Moderate (self-limiting)
CX516 Minimal AEs reported Mild
CX717 Insomnia, agitation (animal models) Preclinical safety pending

Biological Activity

Farampator, also known as 1-(benzofurazan-5-ylcarbonyl) piperidine, is a positive allosteric modulator of AMPA-type glutamate receptors. It has been primarily investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease and schizophrenia. This article delves into the biological activity of this compound, focusing on its effects on memory, cognitive function, and underlying mechanisms.

This compound enhances the activity of AMPA receptors, which play a critical role in synaptic plasticity and memory formation. By facilitating hippocampal long-term potentiation (LTP), this compound promotes the processes associated with memory storage and consolidation. The modulation of AMPA receptors can lead to increased neuronal excitability and improved synaptic transmission, which are essential for cognitive functions.

Table 1: Comparison of this compound with Other Ampakines

CompoundMechanismPotency (IC50)Therapeutic Applications
This compoundAMPA receptor modulator14 μMAlzheimer's disease, schizophrenia
CX516AMPA receptor modulator95 μMCognitive enhancement
S18986AMPA receptor modulatorNot specifiedCognitive deficits in aging

Acute Effects on Memory

A double-blind, placebo-controlled study assessed the acute effects of this compound on memory in healthy elderly volunteers. Participants received either 500 mg of this compound or a placebo. The study found that:

  • Short-term memory : Significantly improved in subjects taking this compound.
  • Episodic memory : No positive effect was observed; some impairment was noted.
  • Side effects : Commonly reported side effects included headache, somnolence, and nausea, particularly in those with higher plasma levels of the drug .

Long-term Effects on Cognitive Function

In a chronic treatment study involving rodents, the administration of another AMPA potentiator (S18986) showed promising results:

  • Increased locomotor activity and improved performance in spatial memory tasks were observed.
  • Neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) were significantly elevated, suggesting that chronic treatment may enhance neurogenesis and synaptic plasticity .

Study on Schizophrenia

This compound is being developed for treating cognitive dysfunction associated with schizophrenia. A study highlighted its potential to improve negative symptoms and cognitive deficits without affecting monoamine levels traditionally targeted by antipsychotics . The modulation of glutamatergic transmission is theorized to provide an antipsychotic effect.

Alzheimer’s Disease Research

Research indicates that this compound may enhance cognitive function in patients with Alzheimer's disease by improving synaptic transmission through AMPA receptor modulation. This could potentially lead to better management of symptoms related to cognitive decline .

Q & A

Q. What is the primary mechanism of action of Farampator in modulating AMPA receptors?

this compound acts as a positive allosteric modulator (PAM) of AMPA receptors, enhancing glutamate-induced ion channel currents by prolonging receptor activation and reducing desensitization. This amplifies synaptic transmission, which is critical for cognitive processes like learning and memory. To study this mechanism, researchers can use electrophysiological techniques (e.g., patch-clamp recordings) in vitro or ex vivo brain slices, combined with glutamate application protocols to measure receptor kinetics .

Q. Which experimental models are commonly used to evaluate this compound’s cognitive-enhancing effects?

Preclinical studies typically employ:

  • Rodent behavioral assays : Morris water maze (spatial memory), novel object recognition (episodic memory), and fear conditioning (associative learning).
  • In vitro models : Primary neuronal cultures or brain slices to assess synaptic plasticity (e.g., long-term potentiation, LTP).
  • Dosage : 1–10 mg/kg in vivo (rodents); 1–100 µM in vitro (species-dependent). Ensure controls include vehicle-treated groups and baseline synaptic activity measurements .

Q. What are the standard protocols for administering this compound in animal studies?

  • Route : Oral gavage or intraperitoneal injection.
  • Timing : Administered 30–60 minutes before behavioral testing to align with peak plasma concentration.
  • Validation : Use pharmacokinetic profiling to confirm bioavailability and brain penetration. Include sham controls to rule out stress-induced confounding effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different cognitive paradigms?

Discrepancies may arise from variations in experimental design:

  • Dose-response curves : Optimize dosage to avoid ceiling/floor effects.
  • Species/strain differences : Compare outcomes across rodent strains (e.g., Sprague-Dawley vs. C57BL/6).
  • Temporal factors : Assess acute vs. chronic administration effects. Meta-analyses of published data (e.g., effect sizes in LTP experiments) can identify confounding variables .

Q. What methodological considerations are critical for designing studies on this compound’s impact on synaptic plasticity?

  • Electrophysiological rigor : Control for temperature, perfusion rate, and electrode stability during LTP recordings.
  • Pharmacological specificity : Use selective AMPA receptor antagonists (e.g., CNQX) to confirm target engagement.
  • Data normalization : Express results as percentage change from baseline to account for inter-slice variability. Document equipment specifications (e.g., amplifier model, sampling rate) for reproducibility .

Q. How do researchers address the translational gap between this compound’s preclinical promise and clinical trial outcomes?

  • Cross-species validation : Compare receptor subunit composition (e.g., GluA1–4 expression profiles) in animal models vs. human postmortem tissue.
  • Biomarker integration : Measure CSF glutamate levels or fMRI-based functional connectivity in parallel with cognitive tasks.
  • Dose scaling : Use allometric scaling to adjust rodent dosages for human trials while considering metabolic differences .

Data Contradiction Analysis

Q. What statistical approaches are recommended for interpreting conflicting data on this compound’s neuroprotective effects?

  • Multivariate analysis : Account for covariates like age, sex, and baseline cognitive performance.
  • Bayesian meta-analysis : Quantify posterior probabilities of efficacy across studies.
  • Sensitivity testing : Re-analyze data excluding outliers or underpowered cohorts. Transparently report p-values, confidence intervals, and effect sizes to enable cross-study comparisons .

Methodological Tables

Q. Table 1: Comparative Efficacy of AMPA Receptor Modulators

CompoundModel SystemCognitive EffectOptimal DoseKey Reference
This compoundRat LTP assay↑ Synaptic strength3 µM
CX-516Mouse NOR testMild improvement20 mg/kg
IDRA-21Human clinicalMixed outcomes1.5 g/day

Q. Table 2: Common Experimental Parameters in this compound Studies

ParameterIn Vitro ValueIn Vivo ValueNotes
Glutamate exposure100 ms pulseN/AMimics physiological release
Treatment duration10–30 min7–14 daysChronic vs. acute effects
Behavioral windowN/A1–4 hr post-doseAligns with Tmax

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Farampator
Reactant of Route 2
Reactant of Route 2
Farampator

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.